molecular formula C8H8N2 B1592080 3-Methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 25796-95-6

3-Methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1592080
CAS No.: 25796-95-6
M. Wt: 132.16 g/mol
InChI Key: MPCPRMCFZLOAGZ-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrrolo[2,3-C]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes such as histone lysine demethylase KDM5A and ubiquitin C-terminal hydrolase-L1 (UCH-L1), modulating their activity . These interactions are essential for regulating gene expression and protein degradation, respectively. Additionally, this compound can act as an inhibitor or activator of specific biochemical pathways, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by arresting cell cycle progression in the G0/G1 phase . This compound also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, it has been shown to inhibit the activity of certain kinases, such as the mitotic kinase monopolar spindle 1 (MPS1), by stabilizing an inactive conformation of the enzyme . This inhibition prevents the binding of ATP and substrate peptides, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. In in vivo studies, the compound’s effects may be influenced by factors such as dosage, administration route, and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. For instance, the preparation can involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nitrating agents like nitric acid and halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyrrolo[2,3-C]pyridine derivatives.

    Substitution: Halogenated or nitrated pyrrolo[2,3-C]pyridine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPRMCFZLOAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612152
Record name 3-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25796-95-6
Record name 3-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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